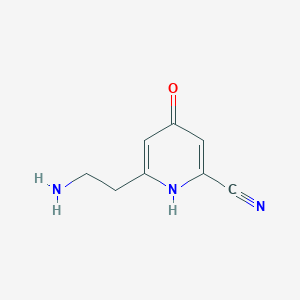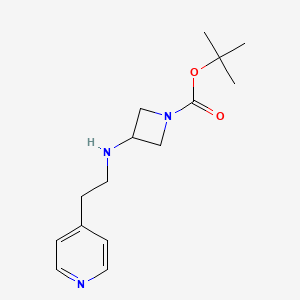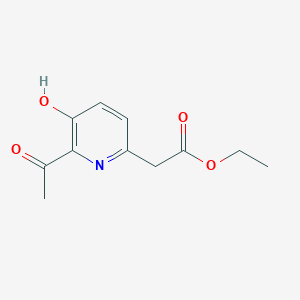
6-(2-Aminoethyl)pyridine-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminoethyl)pyridine-2,4-diol is a heterocyclic organic compound with the molecular formula C7H10N2O2 This compound features a pyridine ring substituted with an aminoethyl group and two hydroxyl groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyridine-2,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, such as 2,4-dihydroxypyridine.
Reaction Conditions: The reactions are usually carried out in solvents like acetonitrile or tetrahydrofuran (THF) under controlled temperatures and with the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminoethyl)pyridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted pyridines, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(2-Aminoethyl)pyridine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)pyridine: Similar structure but lacks the hydroxyl groups at positions 2 and 4.
2-Amino-4-pyridinylmethanol: Contains an amino group and a hydroxyl group but differs in the position of substitution.
Uniqueness
6-(2-Aminoethyl)pyridine-2,4-diol is unique due to the presence of both aminoethyl and dihydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
6-(2-aminoethyl)-4-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-3-6(10)4-7(11)9-5/h3-4H,1-2,8H2,(H2,9,10,11) |
Clave InChI |
IHDZQPLBCDWTMY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















